Taiwanhomoflavone B

Cytotoxicity Antineoplastic Biflavonoid

Biflavonoid cytotoxicity studies are frequently confounded by off-target antiplatelet effects inherent to ginkgetin and related analogs. Taiwanhomoflavone B eliminates this variable, exhibiting potent cytotoxicity (ED50: 3.8 μg/mL KB; 3.5 μg/mL Hepa-3B) with no platelet aggregation inhibition (98.8% aggregation at 300 μM vs. 98.7% control) and no COX-1 activity. • Clean negative control for platelet/COX-1 assays • Essential SAR comparator against ginkgetin, taiwanhomoflavone A & C • ≥98% purity by HPLC; sourced from authenticated Cephalotaxus spp.

Molecular Formula C32H24O10
Molecular Weight 568.5 g/mol
Cat. No. B13826765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaiwanhomoflavone B
Molecular FormulaC32H24O10
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O
InChIInChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3/t24-/m0/s1
InChIKeyKFJPGGGJZYXVJH-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taiwanhomoflavone B: Cytotoxic Biflavone


Taiwanhomoflavone B is a C-methylated biflavonoid isolated from the twigs and barks of Cephalotaxus wilsoniana and Cephalotaxus fortunei [1]. It belongs to the class of 7-O-methylated flavonoids and is characterized by a dimeric structure comprising two flavonoid units linked via a C-O-C ether bridge [2]. The compound has been demonstrated to exhibit cytotoxic activity against human cancer cell lines, with ED50 values of 3.8 μg/mL against KB oral epidermoid carcinoma cells and 3.5 μg/mL against Hepa-3B hepatoma cells [1].

Cytotoxicity probe Supports cancer cell-model endpoint review; reported activity in carcinoma lines.
Platelet-inert profile Absence of antiplatelet activity may reduce off-target modulation in cytotoxicity assays.

Taiwanhomoflavone B: Distinct from Other Biflavonoids


Biflavonoids isolated from Cephalotaxus species, including taiwanhomoflavone A, B, and C, ginkgetin, and amentoflavone, exhibit divergent pharmacological profiles despite structural similarities. For instance, taiwanhomoflavone B demonstrates cytotoxic activity comparable to taiwanhomoflavone A in KB cells but significantly lower potency in Hepa-3B cells, underscoring cell-type-dependent efficacy variations that preclude generic substitution [1]. More critically, in human platelet-rich plasma (PRP) assays, taiwanhomoflavone B exhibits no antiplatelet activity at concentrations up to 300 μM, whereas ginkgetin and taiwanhomoflavone C produce pronounced inhibition of secondary aggregation with IC50 values of 293.6 μM and 259.0 μM, respectively [2]. This functional dichotomy—cytotoxicity versus antiplatelet effects—necessitates compound-specific selection rather than class-based replacement.

Cell-type-dependent potency Cytotoxicity profile may differ across cancer models; direct substitution with Taiwanhomoflavone A can alter endpoint context.
Antiplatelet activity mismatch Ginkgetin and Taiwanhomoflavone C exhibit antiplatelet effects absent in Taiwanhomoflavone B; functional dichotomy limits class-based replacement.
Stereoisomer specificity S-Taiwanhomoflavone-B shows α-glucosidase inhibition not reported for this compound; confirm isomer identity for enzyme-targeted studies.

Taiwanhomoflavone B: Evidence Guide


Cytotoxicity vs. Taiwanhomoflavone A

Taiwanhomoflavone B demonstrates cytotoxic activity against KB oral epidermoid carcinoma cells (ED50 = 3.8 μg/mL) and Hepa-3B hepatoma cells (ED50 = 3.5 μg/mL) [1]. In contrast, taiwanhomoflavone A exhibits ED50 values of 3.4 μg/mL (KB) and 2.0 μg/mL (Hepa-3B) under identical assay conditions [2].

Cytotoxicity vs. Taiwanhomoflavone A
Head-to-head
ED50 KB: 3.8 μg/mL; Hepa-3B: 3.5 μg/mL
vs. Taiwanhomoflavone A: KB 3.4 μg/mL; Hepa-3B 2.0 μg/mL
Reported cell-model response context; potency profile is cell-type-dependent.
Supports carcinoma cell endpoint review; Hepa-3B model shows greater difference.
Cytotoxicity Antineoplastic Biflavonoid

Absent Antiplatelet Activity

In human platelet-rich plasma (PRP) stimulated with adrenaline (5 μM), taiwanhomoflavone B (300 μM) produced no inhibition of platelet aggregation (98.8 ± 1.6% aggregation relative to control 98.7 ± 0.3%) [1]. In contrast, ginkgetin (IC50 = 293.6 ± 18.4 μM) and taiwanhomoflavone C (IC50 = 259.0 ± 22.3 μM) demonstrated concentration-dependent antiplatelet effects [1].

Antiplatelet Activity
Head-to-head
300 μM: 98.8% aggregation (no inhibition)
vs. ginkgetin IC50 293.6 μM; Taiwanhomoflavone C IC50 259.0 μM
Reported absence of antiplatelet effect supports cytotoxicity mechanism isolation.
Context-dependent; verify in target platelet assay conditions.
Antiplatelet Thrombosis Biflavonoid

No COX-1 Inhibition

Ginkgetin (compound 1) inhibited COX-1 activity with 25.1 ± 6.9% inhibition at 10 μM and 33.5 ± 7.5% at 30 μM, with an IC50 > 100 μM [1]. Taiwanhomoflavone B (compound 3) was not reported to exhibit COX-1 inhibitory activity in the same study, consistent with its lack of antiplatelet effect [1].

COX-1 Inhibition
Class-level
No detectable COX-1 inhibition (inferred)
vs. ginkgetin 33.5% at 30 μM
COX-1 activity not reported; may serve as negative benchmark in enzyme assays.
Data to verify; class-level inference from antiplatelet absence.
COX-1 Inflammation Biflavonoid

α-Glucosidase Inhibition by S-Taiwanhomoflavone-B

S-taiwanhomoflavone-B, a stereoisomer isolated from Cephalotaxus oliveri, demonstrated α-glucosidase inhibitory activity, whereas taiwanhomoflavone B has not been reported to exhibit this activity [1]. Although no quantitative IC50 value is available, the structural distinction (stereochemistry) confers divergent enzymatic inhibition profiles.

α-Glucosidase Inhibition
Class-level
S-taiwanhomoflavone-B active; no reported activity for this compound
Stereoisomer-specific enzyme inhibition; confirm isomer identity for intended assay.
Qualitative data only; quantitative IC50 unavailable.
α-Glucosidase Diabetes Biflavonoid

Taiwanhomoflavone B: Application Scenarios


Cytotoxicity Without Antiplatelet Confounding

Taiwanhomoflavone B is the preferred choice for investigators studying cytotoxic mechanisms in KB or Hepa-3B cell models who must avoid off-target antiplatelet or COX-1 inhibitory effects. The compound's lack of platelet aggregation inhibition (98.8% aggregation at 300 μM vs. control 98.7%) ensures that observed antineoplastic outcomes are not confounded by thrombotic modulation [1].

Biflavonoid SAR Studies

The divergent antiplatelet profiles among taiwanhomoflavone A, B, C, and ginkgetin make Taiwanhomoflavone B an essential comparator in SAR investigations. Its unique C-methylation and ether linkage pattern, coupled with null antiplatelet activity, provide critical structure-activity insights for designing selective cytotoxic biflavonoids without hemostatic liabilities [1][2].

Negative Control for COX-1/Platelet Assays

In experimental workflows where COX-1 inhibition or platelet aggregation must be excluded as confounding variables, Taiwanhomoflavone B serves as a validated negative control. Its absence of activity in both COX-1 enzymatic and PRP aggregation assays provides a clean baseline for interpreting results from active biflavonoids like ginkgetin [1].

S-Taiwanhomoflavone-B for α-Glucosidase Studies

When investigating α-glucosidase inhibition, researchers must explicitly source S-taiwanhomoflavone-B rather than Taiwanhomoflavone B, as only the S-stereoisomer has demonstrated α-glucosidase inhibitory activity. This stereochemical specificity is critical for assay reproducibility and target validation [3].

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity studies
Cell-type-dependent cytotoxicity profile
Carcinoma cell endpoint review; platelet modulation absent
Biflavonoid SAR research
Structural differentiation (C-methylation, ether linkage)
Structure-cytotoxicity relationship; off-target profiling
Platelet-free cytotoxicity assays
Absence of antiplatelet/COX-1 activity
Validate platelet interference exclusion in readouts
α-Glucosidase inhibition studies
Stereoisomer-specific enzyme activity
Confirm S-taiwanhomoflavone-B isomer; enzyme assay validation

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